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Compound of Interest

3'-Fluoro-4'-
Compound Name:
methoxyacetophenone

Cat. No.: B120032

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Fluoro-4'-methoxyacetophenone, a key building block in pharmaceutical and agricultural
chemical synthesis. The document, intended for researchers, scientists, and professionals in
drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

3'-Fluoro-4'-methoxyacetophenone is an aromatic ketone with the chemical formula
CoHoFO:2. Its structure is characterized by an acetophenone core substituted with a fluorine
atom at the 3' position and a methoxy group at the 4' position of the phenyl ring.

Chemical Structure:

Key Identifiers:

o CAS Number: 455-91-4

e Molecular Weight: 168.17 g/mol

o Appearance: Off-white to pale yellow crystalline powder
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e Melting Point: 90-94 °C

e Boiling Point: 147-148 °C at 20 mmHg

Spectroscopic Data

The following sections present the key spectroscopic data for 3'-Fluoro-4'-
methoxyacetophenone, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds.

The *H NMR spectrum provides information about the hydrogen atoms in the molecule. The
data was acquired in a deuterated chloroform (CDCIs) solution.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.74 dd 1H H-2'
7.69 dd 1H H-6'
7.00 t 1H H-5'
3.96 S 3H -OCHs
2.55 S 3H -COCHs

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (8) ppm Assighment
196.5 C=0

158.5 (d, J = 250 Hz) C-4'

152.0 (d, J = 10 Hz) C-3

130.5 C-1

125.0 C-6'

115.0 (d, J = 2 Hz) c-2'

112.5 (d, J = 20 Hz) C-5'

56.0 -OCHs

26.5 -COCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is

typically recorded from a KBr pellet.

Wavenumber (cm~?) Intensity Assignment

3080-3000 Medium Aromatic C-H Stretch
2970-2850 Medium Aliphatic C-H Stretch
1675 Strong C=0 Stretch (Aryl Ketone)

1600, 1510, 1450

Medium-Strong

Aromatic C=C Stretch

1270 Strong Aryl-O-C Stretch (Asymmetric)
1170 Strong C-F Stretch
1020 Medium Aryl-O-C Stretch (Symmetric)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The data presented here corresponds to electron ionization (EI).

miz Relative Intensity (%) Assighment

168 36.2 [M]* (Molecular lon)
153 100.0 [M - CHs]*

125 20.3 [M - COCHs]*

95 15.1 [CeHaF]*

77 6.2 [CeHs]*

43 11.9 [CHsCOJ*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

A sample of 3'-Fluoro-4'-methoxyacetophenone (approximately 10-20 mg) is dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube. Both *H and 13C NMR spectra
are recorded on a 400 MHz or 500 MHz spectrometer.
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Figure 1. General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

Approximately 1-2 mg of the solid 3'-Fluoro-4'-methoxyacetophenone is finely ground with
about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in
the sample holder of an FTIR spectrometer, and the spectrum is recorded.
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Figure 2. Workflow for IR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry Protocol

A dilute solution of 3'-Fluoro-4'-methoxyacetophenone in a suitable volatile solvent (e.g.,
methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (El),
the sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation. The resulting ions are then separated by their

mass-to-charge ratio (m/z) and detected.
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Figure 3. A simplified logical relationship in a mass spectrometer.

This comprehensive spectroscopic guide serves as a valuable resource for the scientific
community, facilitating the accurate identification and utilization of 3'-Fluoro-4'-
methoxyacetophenone in various research and development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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